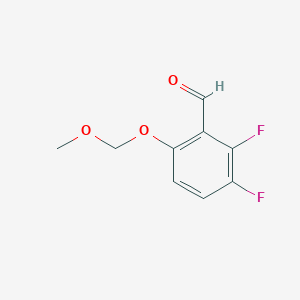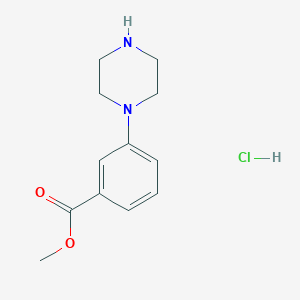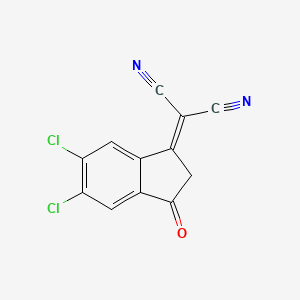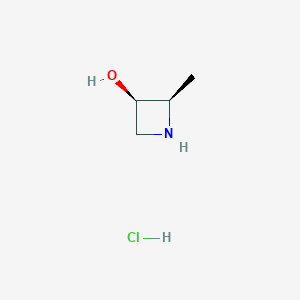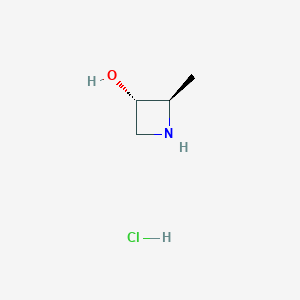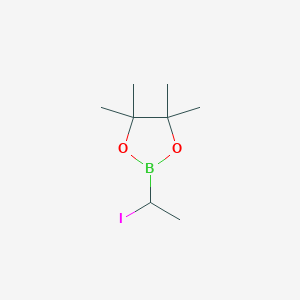
2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as IETMD) is a boron compound that has been widely studied in the scientific community due to its unique properties. It is a versatile compound that can be used in a variety of applications, including organic synthesis, catalysis, and biochemistry. IETMD is a relatively new compound, having been first synthesized in 2013.
Applications De Recherche Scientifique
IETMD has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, it has been used as a reagent for the formation of boronic esters, which are important intermediates in the synthesis of many organic compounds. In catalysis, IETMD has been used as a catalyst for a variety of reactions, including the Heck reaction and the Suzuki reaction. In biochemistry, it has been used to study the effects of boron on proteins and enzymes, as well as to study the structure and function of boron-containing biomolecules.
Mécanisme D'action
The mechanism of action of IETMD is not fully understood. However, it is believed to involve the formation of a boron-iodide complex, which is then reacted with tetramethyl-1,3,2-dioxaborolane to yield the desired product. The boron-iodide complex is believed to act as a Lewis acid, which facilitates the formation of new bonds between the boron and the other reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of IETMD are not yet fully understood. However, it has been suggested that IETMD may have potential applications in the treatment of certain diseases, such as diabetes and cancer. In addition, it has been suggested that IETMD may have applications in the development of new drugs and therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
IETMD has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is a relatively inexpensive reagent, making it an attractive choice for researchers. However, there are some limitations to using IETMD in lab experiments. For example, it is sensitive to light and air, and it is not soluble in organic solvents.
Orientations Futures
There are several potential future directions for IETMD research. These include further research into its mechanism of action, its potential applications in the treatment of diseases, and its potential applications in the development of new drugs and therapeutic agents. In addition, further research into the synthesis of IETMD and its potential applications in catalysis and biochemistry is also needed. Finally, further research into its potential toxicity and safety is also needed.
Méthodes De Synthèse
IETMD can be synthesized by a two-step process that involves the reaction of ethyl iodide with boron tribromide in an aqueous solution. The first step involves the formation of a boron-iodide complex, which is then reacted with tetramethyl-1,3,2-dioxaborolane to yield the desired product. The reaction is typically conducted in anhydrous conditions at temperatures ranging from 60-80°C.
Propriétés
IUPAC Name |
2-(1-iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BIO2/c1-6(10)9-11-7(2,3)8(4,5)12-9/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGSGVLOYSWUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

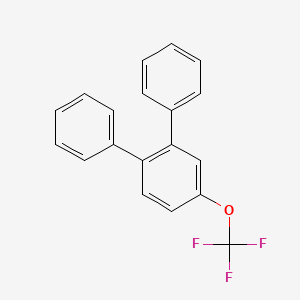
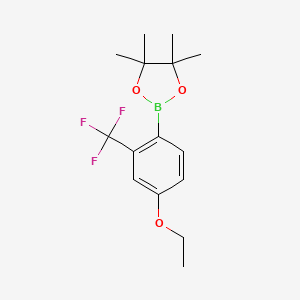

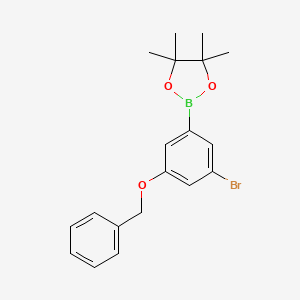
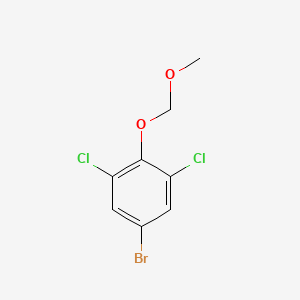
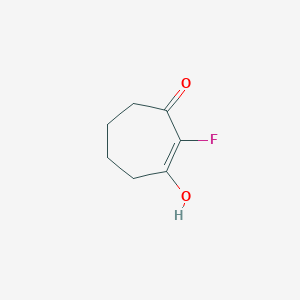
![O2-t-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate](/img/structure/B6301548.png)
